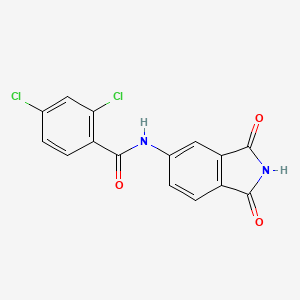
Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is an aromatic compound characterized by the presence of two chlorine atoms and a benzamide group attached to an isoindoline-1,3-dione scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2,4-dichloroaniline with phthalic anhydride in the presence of a suitable catalyst, such as silica-supported niobium complex, under reflux conditions in a solvent mixture of isopropanol and water . The reaction yields the desired product with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of alcohol derivatives.
科学研究应用
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymer additives.
作用机制
The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)benzamide: Lacks the chlorine substituents, leading to different reactivity and biological activity.
2,4-Dichlorobenzamide: Lacks the isoindoline-1,3-dione moiety, resulting in different chemical properties and applications.
Phthalimide derivatives: Share the isoindoline-1,3-dione scaffold but differ in the substituents on the aromatic ring.
Uniqueness
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the combination of the isoindoline-1,3-dione scaffold and the dichlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
312928-65-7 |
|---|---|
分子式 |
C15H8Cl2N2O3 |
分子量 |
335.1 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22) |
InChI 键 |
LRQQNUBXXNKBMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


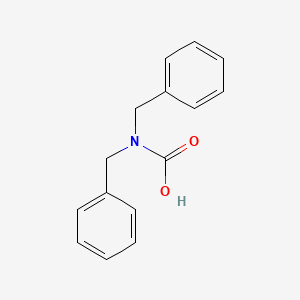
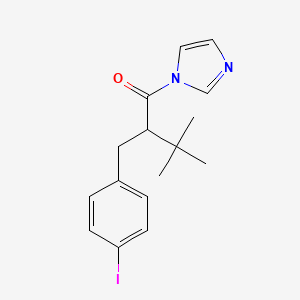
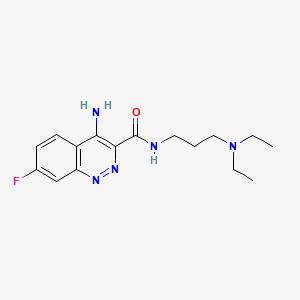

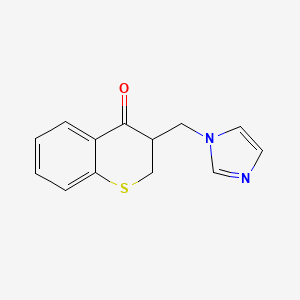


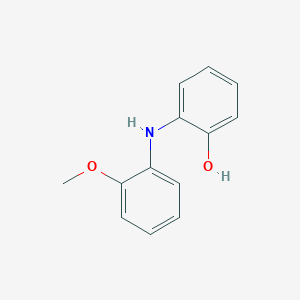
![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)

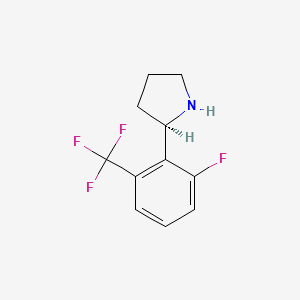
![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)

